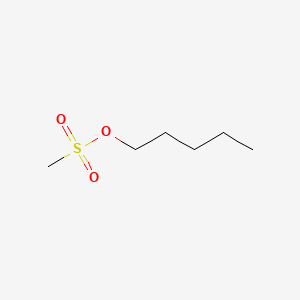
1-Naphthyl ditelluride
Overview
Description
1-Naphthyl ditelluride is an organic compound with the chemical formula C20H14Te2. It is characterized by its white crystalline solid appearance and a melting point of approximately 116-119°C . This compound is known for its significant role as a reducing agent in organic synthesis, where it can reduce ketones, aldehydes, and other oxygenates to their corresponding alcohols .
Preparation Methods
1-Naphthyl ditelluride is typically synthesized by reacting 1-naphthol with tellurium hydroxide. The process involves mixing 1-naphthol with tellurium powder and heating the mixture in the presence of potassium hydroxide. The resulting product is then purified and crystallized to obtain pure this compound .
In an industrial setting, the preparation method remains similar, but it is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Naphthyl ditelluride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent, converting ketones and aldehydes to their corresponding alcohols.
Electron Transfer Reactions: It participates in electron transfer reactions, which are crucial in organic synthesis.
Cyclization Reactions: It can be used in cyclization reactions to form cyclic compounds.
Common reagents used in these reactions include potassium hydroxide and tellurium powder. The major products formed from these reactions are typically alcohols and cyclic compounds.
Scientific Research Applications
1-Naphthyl ditelluride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-naphthyl ditelluride involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them. This property is particularly useful in organic synthesis, where it helps in the conversion of ketones and aldehydes to alcohols . Additionally, its antioxidant properties are linked to its ability to modulate oxidative stress by interacting with endogenous thiols and reducing reactive oxygen species .
Comparison with Similar Compounds
1-Naphthyl ditelluride can be compared with other similar compounds such as:
1-Dinaphthyl diselenide: Similar in structure but contains selenium instead of tellurium.
2-Dinaphthyl diselenide: Another selenium-containing compound with similar antioxidant activities.
Diphenyl diselenide: A well-studied analog that is less potent in inhibiting Fe(II)-induced lipid peroxidation compared to naphthyl analogs.
Diphenyl telluride: Similar to this compound but with a phenyl group instead of a naphthyl group.
This compound is unique due to its naphthyl moiety, which enhances its antioxidant potency compared to its phenyl analogs .
Properties
IUPAC Name |
1-(naphthalen-1-ylditellanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Te2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPYMCSZLFRALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Te][Te]C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Te2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342430 | |
| Record name | 1-Naphthyl ditelluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32294-58-9 | |
| Record name | 1-Naphthyl ditelluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthyl ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















